molecular formula C20H18Br2O4 B5128574 Bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate

Bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate

Cat. No.: B5128574
M. Wt: 482.2 g/mol
InChI Key: GKUDIRAIFQYWFF-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate is an organic compound characterized by the presence of two bromophenyl groups attached to a cyclohexane ring, which is further substituted with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate typically involves the esterification of cyclohexane-1,3-dicarboxylic acid with 4-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of cyclohexane-1,3-dicarboxylic acid and 4-bromophenol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: Cyclohexane-1,3-dicarboxylic acid and 4-bromophenol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate exerts its effects is largely dependent on its interaction with molecular targets. The bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the carboxylate groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl) cyclohexane-1,3-dicarboxylate
  • Bis(4-fluorophenyl) cyclohexane-1,3-dicarboxylate
  • Bis(4-methylphenyl) cyclohexane-1,3-dicarboxylate

Uniqueness

Bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Br2O4/c21-15-4-8-17(9-5-15)25-19(23)13-2-1-3-14(12-13)20(24)26-18-10-6-16(22)7-11-18/h4-11,13-14H,1-3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUDIRAIFQYWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)OC2=CC=C(C=C2)Br)C(=O)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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